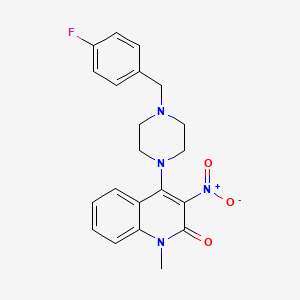

4-(4-(4-fluorobenzyl)pipérazin-1-yl)-1-méthyl-3-nitroquinoléine-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

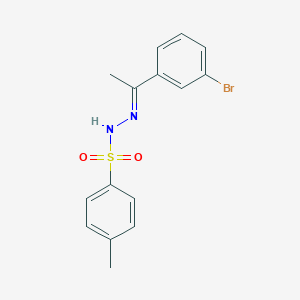

This compound is a quinolinone derivative, which is a class of compounds that have a wide range of biological activities. The presence of the fluorobenzyl and piperazine groups could potentially enhance its biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinolinone core, the introduction of the nitro group, and the attachment of the fluorobenzyl and piperazine groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, a nitro group at the 3-position, a methyl group at the 1-position, and a 4-fluorobenzylpiperazine group at the 4-position .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. The nitro group could potentially be reduced to an amino group, and the piperazine ring could undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its degree of solubility, its melting point, and its stability under various conditions .Mécanisme D'action

Target of Action

The primary target of the compound 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, also known as 4-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one, is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

The compound interacts with tyrosinase by inhibiting its activity . This inhibition occurs at low micromolar concentrations, indicating a strong affinity between the compound and the enzyme . The exact mode of interaction was deciphered through crystallography and molecular docking, which were consistent with kinetic experiments .

Biochemical Pathways

The inhibition of tyrosinase by 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, the compound reduces melanin production, leading to anti-melanogenic effects .

Pharmacokinetics

The compound’s strong inhibitory effects on tyrosinase at low micromolar concentrations suggest good bioavailability .

Result of Action

The primary result of the action of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is the inhibition of melanin production . This leads to anti-melanogenic effects, which could be beneficial in the treatment of conditions related to excessive melanin production .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for various receptors in the brain, which makes it an ideal tool for studying the function of these receptors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high concentrations, which may limit its use in certain experiments.

Orientations Futures

There are many potential future directions for research on 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one. One potential direction is to further investigate its mechanism of action and its interactions with various receptors and enzymes in the brain. Another potential direction is to explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. Additionally, researchers may investigate the potential use of this compound as a tool for studying the function of various receptors and proteins in the brain.

Méthodes De Synthèse

The synthesis method of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves the reaction of 4-(4-fluorobenzyl)piperazine with 1-methyl-3-nitroquinolin-2(1H)-one in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.

Applications De Recherche Scientifique

- Résultats : Le composé 25 a montré des effets inhibiteurs puissants contre la TYR d'Agaricus bisporus (TyM) à de faibles concentrations micromolaires (IC50 = 0,96 µM). Il était environ 20 fois plus puissant que le composé de référence, l'acide kojique (largement utilisé dans les cosmétiques et les produits pharmaceutiques) .

Inhibition de la tyrosinase pour les troubles de la peau :

Potentiel anticancéreux :

Analyse Biochimique

Biochemical Properties

4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis . The interaction between 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one and tyrosinase involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the catalytic center. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one on various types of cells and cellular processes are diverse. This compound has been observed to induce apoptosis in cancer cell lines, such as BT-474 and HeLa cells . The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. For example, the binding of 4-(4-(4-fluorobenzyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one to tubulin inhibits tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Propriétés

IUPAC Name |

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-23-18-5-3-2-4-17(18)19(20(21(23)27)26(28)29)25-12-10-24(11-13-25)14-15-6-8-16(22)9-7-15/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJUMZQGIHRGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

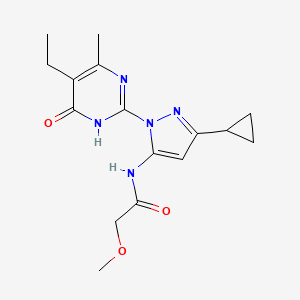

![1-(2,6-difluorophenyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2544462.png)

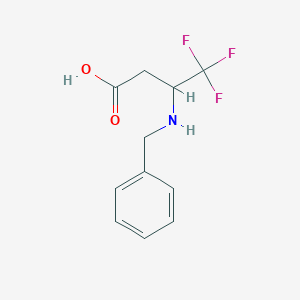

![2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2544471.png)

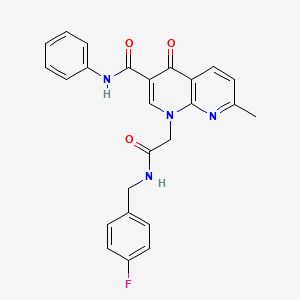

![1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2544478.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2544480.png)